Rosettacin
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Overview
Description
Rosettacin is a member of the aromathecin alkaloids, which are known for their significant antitumor activity . This compound has garnered attention from organic and pharmaceutical chemists due to its potential in clinical studies . This compound is structurally related to camptothecin, another compound with notable antitumor properties .
Preparation Methods
Rosettacin can be synthesized through various methods. One common synthetic route involves the use of quinolone derivatives . The process typically includes sequential chlorination using thionyl chloride, followed by aromatization and dechlorination using palladium on barium sulfate and hydrogen . These methods provide efficient ways to synthesize this compound and offer insights into the synthesis of other aromathecin alkaloids .
Chemical Reactions Analysis
Rosettacin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Rosettacin has a wide range of scientific research applications:
Mechanism of Action
Rosettacin exerts its effects by binding to topoisomerase I, an enzyme that plays a crucial role in DNA replication . This binding stabilizes the complex formed between the enzyme and DNA, preventing the re-ligation of the DNA strand and ultimately leading to cell death . The nitrogenous substituents on the 14 position of this compound are proposed to be involved in the major groove of the topoisomerase I-DNA complex, forming hydrogen bonds with amino acids in the major groove .
Comparison with Similar Compounds
Rosettacin is similar to other aromathecin alkaloids, such as camptothecin and luotonin A . this compound has unique structural features that contribute to its distinct antitumor activity . For example, the presence of nitrogenous substituents on the 14 position enhances its ability to stabilize the topoisomerase I-DNA complex . Additionally, this compound derivatives have shown better antiproliferative activity and anti-topoisomerase I activity compared to other similar compounds .
Properties
Molecular Formula |
C19H12N2O |
---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15,17,19-nonaen-14-one |
InChI |
InChI=1S/C19H12N2O/c22-19-15-7-3-1-5-12(15)10-17-18-14(11-21(17)19)9-13-6-2-4-8-16(13)20-18/h1-10H,11H2 |
InChI Key |
JORFMKUBMHCFKA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=CC=CC=C3N=C2C4=CC5=CC=CC=C5C(=O)N41 |
Synonyms |
aromathecin rosettacin |
Origin of Product |
United States |
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